(2Z)-5-chloro-2-[(E)-3-(5-chloro-3-ethyl-1,3-benzothiazol-3-ium-2-yl)prop-2-enylidene]-3-ethyl-1,3-benzothiazole;4-methylbenzenesulfonic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2Z)-5-chloro-2-[(E)-3-(5-chloro-3-ethyl-1,3-benzothiazol-3-ium-2-yl)prop-2-enylidene]-3-ethyl-1,3-benzothiazole;4-methylbenzenesulfonic acid is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes benzothiazole rings and sulfonic acid groups, making it a subject of interest for researchers in chemistry, biology, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2Z)-5-chloro-2-[(E)-3-(5-chloro-3-ethyl-1,3-benzothiazol-3-ium-2-yl)prop-2-enylidene]-3-ethyl-1,3-benzothiazole;4-methylbenzenesulfonic acid typically involves multi-step organic reactions. The process begins with the preparation of the benzothiazole rings, followed by chlorination and subsequent coupling reactions to form the final compound. Common reagents used in these reactions include chlorinating agents, organic solvents, and catalysts to facilitate the coupling process.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure high yield and purity of the final product. The reaction conditions are optimized to maintain the stability of the compound and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
(2Z)-5-chloro-2-[(E)-3-(5-chloro-3-ethyl-1,3-benzothiazol-3-ium-2-yl)prop-2-enylidene]-3-ethyl-1,3-benzothiazole;4-methylbenzenesulfonic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding amines or thiols.
Substitution: Halogen substitution reactions can occur, where the chlorine atoms are replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and pH to ensure the desired transformation.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides, while reduction can produce amines.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of new chemical reactions and mechanisms.
Biology
In biological research, the compound may be studied for its potential biological activity, including antimicrobial and anticancer properties. Researchers investigate its interactions with biological molecules and its effects on cellular processes.
Medicine
In medicine, the compound could be explored for its therapeutic potential. Its ability to interact with specific molecular targets makes it a candidate for drug development.
Industry
In industry, the compound may be used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of (2Z)-5-chloro-2-[(E)-3-(5-chloro-3-ethyl-1,3-benzothiazol-3-ium-2-yl)prop-2-enylidene]-3-ethyl-1,3-benzothiazole;4-methylbenzenesulfonic acid involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and triggering downstream effects. The pathways involved could include signal transduction, gene expression, and metabolic processes.
Comparison with Similar Compounds
Similar Compounds
- (2Z)-5-chloro-2-[(E)-3-(5-chloro-3-ethyl-1,3-benzothiazol-3-ium-2-yl)prop-2-enylidene]-3-ethyl-1,3-benzothiazole
- 4-methylbenzenesulfonic acid
Uniqueness
The uniqueness of (2Z)-5-chloro-2-[(E)-3-(5-chloro-3-ethyl-1,3-benzothiazol-3-ium-2-yl)prop-2-enylidene]-3-ethyl-1,3-benzothiazole;4-methylbenzenesulfonic acid lies in its dual benzothiazole rings and sulfonic acid groups. This structure provides distinct chemical and biological properties, setting it apart from other similar compounds.
Properties
CAS No. |
54350-28-6 |
---|---|
Molecular Formula |
C28H27Cl2N2O3S3+ |
Molecular Weight |
606.6 g/mol |
IUPAC Name |
(2Z)-5-chloro-2-[(E)-3-(5-chloro-3-ethyl-1,3-benzothiazol-3-ium-2-yl)prop-2-enylidene]-3-ethyl-1,3-benzothiazole;4-methylbenzenesulfonic acid |
InChI |
InChI=1S/C21H19Cl2N2S2.C7H8O3S/c1-3-24-16-12-14(22)8-10-18(16)26-20(24)6-5-7-21-25(4-2)17-13-15(23)9-11-19(17)27-21;1-6-2-4-7(5-3-6)11(8,9)10/h5-13H,3-4H2,1-2H3;2-5H,1H3,(H,8,9,10)/q+1; |
InChI Key |
ZEXVRZLZAIQKRI-UHFFFAOYSA-N |
Isomeric SMILES |
CCN\1C2=C(C=CC(=C2)Cl)S/C1=C\C=C\C3=[N+](C4=C(S3)C=CC(=C4)Cl)CC.CC1=CC=C(C=C1)S(=O)(=O)O |
Canonical SMILES |
CCN1C2=C(C=CC(=C2)Cl)SC1=CC=CC3=[N+](C4=C(S3)C=CC(=C4)Cl)CC.CC1=CC=C(C=C1)S(=O)(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.